1-Trityl-1H-pyrrole-3-carbaldehyde

Catalog No.
S13378938
CAS No.
M.F
C24H19NO
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Trityl-1H-pyrrole-3-carbaldehyde

Product Name

1-Trityl-1H-pyrrole-3-carbaldehyde

IUPAC Name

1-tritylpyrrole-3-carbaldehyde

Molecular Formula

C24H19NO

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C24H19NO/c26-19-20-16-17-25(18-20)24(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H

InChI Key

YVKILZUDRKTNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=C4)C=O

1-Trityl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound characterized by a pyrrole ring that is substituted with a trityl group at the nitrogen atom and an aldehyde group at the third carbon position. This compound has garnered significant attention in organic chemistry due to its unique structure, which imparts distinctive reactivity and makes it a valuable intermediate in the synthesis of various complex molecules. The molecular formula is C24H19NOC_{24}H_{19}NO with a molecular weight of approximately 337.4g/mol337.4\,g/mol .

  • Oxidation: The aldehyde group can be oxidized to form 1-Trityl-1H-pyrrole-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to a primary alcohol, specifically 1-Trityl-1H-pyrrole-3-methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The trityl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAqueous medium
ReductionSodium borohydrideMethanol or ethanol
SubstitutionNucleophiles (amines, thiols)Presence of a base

The biological activity of 1-Trityl-1H-pyrrole-3-carbaldehyde has been explored primarily in the context of its potential as an enzyme inhibitor and as a precursor for biologically active molecules. The aldehyde group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction is significant for drug design and development, particularly in creating compounds with specific biological targets .

Several methods exist for synthesizing 1-Trityl-1H-pyrrole-3-carbaldehyde:

  • Tritylation of Pyrrole: A common method involves reacting 1H-pyrrole-3-carbaldehyde with trityl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the desired product efficiently.
  • Alternative Synthetic Routes: Other synthetic methodologies may include variations that optimize reaction conditions for industrial applications, focusing on maximizing yield while minimizing costs .

The applications of 1-Trityl-1H-pyrrole-3-carbaldehyde span various fields:

  • Organic Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and natural product analogs.
  • Biological Research: It is utilized in studies involving enzyme inhibitors and as a precursor for developing biologically active molecules.
  • Industrial Use: The compound finds applications in synthesizing specialty chemicals and materials with specific properties .

Interaction studies involving 1-Trityl-1H-pyrrole-3-carbaldehyde focus on its mechanism of action, particularly how it interacts with biological targets. The aldehyde functionality allows it to form covalent bonds with nucleophiles, which may lead to inhibition of enzyme activity. Additionally, the steric hindrance provided by the trityl group can influence binding affinity and specificity, making it an interesting subject for further pharmacological studies .

Similar Compounds: Comparison with Other Compounds

Several compounds bear structural similarities to 1-Trityl-1H-pyrrole-3-carbaldehyde:

Similar Compounds

Compound NameStructural FeaturesUnique Properties
1H-Indole-3-carbaldehydeIndole ring instead of pyrroleDifferent reactivity due to indole structure
1-Trityl-1H-indole-3-carbaldehydeIndole ring with trityl groupOffers distinct reactivity compared to pyrrole
2-AcetylpyrroleAcetyl group at position 2 on pyrroleLacks the trityl group, affecting chemical behavior
5-MethylpyrroleMethyl substitution at position 5Simpler structure leading to different reactivity

Uniqueness

The uniqueness of 1-Trityl-1H-pyrrole-3-carbaldehyde lies in its combination of the trityl and aldehyde groups on the pyrrole ring. This specific arrangement provides distinct chemical properties and reactivity compared to other heterocyclic aldehydes, making it particularly valuable in synthetic organic chemistry .

XLogP3

4.9

Hydrogen Bond Acceptor Count

1

Exact Mass

337.146664230 g/mol

Monoisotopic Mass

337.146664230 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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